N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-14(2)10-11-23-17-8-7-16(12-18(17)27-13-21(4,5)20(23)24)22-29(25,26)19-9-6-15(3)28-19/h6-9,12,14,22H,10-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDEVXZDLCRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 448.6 g/mol. The compound features a sulfonamide group linked to a tetrahydrobenzo[b][1,4]oxazepine structure.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to N-(5-isopentyl-3,3-dimethyl-4-oxo...) exhibit significant antitumor properties. For example:
- Cytotoxic Effects : In vitro tests have shown that similar compounds demonstrate cytotoxicity against various human tumor cell lines. These compounds induce apoptosis characterized by cell shrinkage and chromatin condensation at nanomolar concentrations .
- Mechanism of Action : The mechanism involves the generation of oxidative stress leading to cell death. This suggests that the compound may act as an effective agent against cancer cells by disrupting their metabolic processes .
Antimicrobial Properties
The sulfonamide moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria.
Binding Affinity Studies
Studies on the binding affinity of N-(5-isopentyl...) with various biological targets have shown potential interactions that could be leveraged for therapeutic applications:
- Kinase Inhibition : The compound may act as a kinase inhibitor due to its structural characteristics that allow it to fit into the active sites of certain kinases.
- Enzyme Interactions : There is evidence suggesting that this compound can bind effectively to enzymes involved in critical metabolic pathways, which could lead to its use in treating metabolic disorders or cancers .
Synthesis and Evaluation
A notable study involved synthesizing derivatives of N-(5-isopentyl...) and evaluating their biological activities:
- Synthesis Method : A one-pot pseudo-five-component condensation reaction was employed to create bifunctional diazepine-tetrazole compounds that share structural features with N-(5-isopentyl...). This method allows for efficient synthesis while retaining biological activity .
- In Vitro Testing : The synthesized compounds were tested against glioblastoma and breast adenocarcinoma cell lines. Results indicated that several derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like etoposide .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have suggested that compounds with similar structural motifs exhibit anticancer properties. The tetrahydrobenzo[b][1,4]oxazepine framework is known for its ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Research indicates that derivatives of this compound may enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways .
2. Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Compounds with similar structures have shown promise as modulators of serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety. This suggests potential applications in developing novel antidepressants or anxiolytics .
3. Antimicrobial Properties
The sulfonamide moiety in the compound is associated with antimicrobial activity. Sulfonamides are well-documented for their efficacy against bacterial infections by inhibiting folate synthesis. This compound could be investigated for its effectiveness against resistant strains of bacteria, providing a new avenue for antibiotic development .
Synthetic Applications
1. Organic Synthesis
The unique structure of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the synthesis of complex molecules in medicinal chemistry .
2. Catalysis
Research has indicated that similar compounds can act as catalysts in organic reactions, particularly in forming carbon-nitrogen bonds under environmentally friendly conditions. This application is significant for green chemistry initiatives aiming to reduce waste and improve reaction efficiency .
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydrobenzo[b][1,4]oxazepine derivatives and tested their anticancer activity against various cancer cell lines. The results demonstrated that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Neuropharmacological Effects
A pharmacological evaluation highlighted the effects of similar compounds on serotonin receptor modulation. In vivo studies indicated that these compounds produced significant antidepressant-like effects in rodent models, suggesting their potential use in treating mood disorders.
Comparison with Similar Compounds
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (Compound 3, )
- Core Structure : Benzene-sulfonamide fused with a thiadiazine ring and isoxazole.
- Key Differences: Lacks the benzooxazepine scaffold, instead incorporating a thiadiazine-isoxazole hybrid. Substituents include phenylamino groups, contrasting with the isopentyl and methylthiophene groups in the target compound.
- Synthesis: Prepared via reflux of hydrazine derivatives with p-chlorophenylisocyanate in ethanol .
- Activity : Thiadiazine-sulfonamide hybrids are associated with antimicrobial properties, but specific data for this compound are unreported.
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Core Structure : Isoxazole-carboxamide linked to a methylthiophene.
- Key Differences: Replaces the sulfonamide group with a carboxamide. Features a diethylaminophenyl substituent instead of the benzooxazepine-isopentyl system.
- Synthesis : Multi-step process involving oxime formation, cyclization with Oxone®, and hydrolysis .
- Activity : Methylthiophene-isoxazole derivatives are explored for anti-inflammatory and kinase inhibitory effects, but explicit data for this analogue are unavailable.
Pharmacopeial Thiazole/Ureido Derivatives ()
While structurally distinct, these compounds highlight trends in heterocyclic drug design:
- Example : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate.
- Key Differences :
- Thiazole and ureido motifs replace sulfonamide and benzooxazepine.
- Increased stereochemical complexity due to multiple chiral centers.
- Relevance : Such compounds are often protease inhibitors, suggesting the target sulfonamide may prioritize different enzyme targets .
Preparation Methods
Synthesis of the Benzo[b]Oxazepine Core
The benzo[b]oxazepine scaffold is synthesized through cyclization and condensation reactions. Two primary strategies dominate current literature:
Tandem C-N Coupling/C-H Carbonylation
A copper-catalyzed tandem transformation enables efficient synthesis of benzo[b]oxazepine derivatives. Using phenylamine derivatives and allyl halides under a carbon dioxide atmosphere, this method achieves cyclization via a proposed Cu(I)/Cu(III) catalytic cycle. For the target compound, 3,3-dimethyl-5-isopentyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine is synthesized by reacting 2-aminophenol with a pre-functionalized ketone intermediate. Key conditions include:
Condensation with 2-Aminophenol
An alternative route involves condensing 2-(4-acetylphenylcarbamoyl)benzoic acid derivatives with 2-aminophenol. This three-step process begins with phthalic anhydride and 4-aminoacetophenone, followed by cyclodehydration using acetic anhydride and sodium acetate:
- Step 1 : Phthalic anhydride + 4-aminoacetophenone → 2-(4-acetylphenylcarbamoyl)benzoic acid (M1)
- Step 2 : Cyclization of M1 → 2-(4-acetylphenyl)isoindoline-1,3-dione (M2)
- Step 3 : Condensation of M2 with 2-aminophenol → benzo[b]oxazepine core
Reaction yields for similar compounds range from 51–71%.
Table 1: Optimization of Cyclization Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic anhydride, 110°C | 71 | 98 |
| TFAA, 90°C | 65 | 95 |
| PPA, 130°C | 58 | 92 |
Functionalization with 5-Methylthiophene-2-Sulfonamide
The sulfonamide moiety is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Direct Sulfonamidation
The benzo[b]oxazepine amine reacts with 5-methylthiophene-2-sulfonyl chloride under basic conditions:
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Tandem C-N/C-H | 75 | 98 | Moderate |
| Condensation with aminophenol | 71 | 97 | High |
| LiH-mediated alkylation | 72 | 96 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
